(R)-3-Amino-4-methylpentanoic acid hydrochloride

Chiral Purity Stereochemistry Analytical Characterization

Obtaining the specific (R)-enantiomer of β-leucine is essential; racemic or (S)-forms compromise peptide folding and metabolic assay accuracy. This (R)-3-Amino-4-methylpentanoic acid HCl (≥98% purity, [α]D +34±2°) is the native product of leucine 2,3-aminomutase and solves this issue. • Precisely introduces (R)-stereocenter and methylene extension for stabilized α/β-peptide helices in drug discovery. • Qualified by chiral HPLC (CHIRALPAK ZWIX(+)) for consistent enantiomeric excess. • Functions as a validated negative control in TOR signaling studies to discriminate α-amino acid sensing. Immediate shipment from BenchChem.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 219310-09-5
Cat. No. B112307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-methylpentanoic acid hydrochloride
CAS219310-09-5
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)O)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
InChIKeySLNFFBWDHRKWCB-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-4-methylpentanoic acid hydrochloride: Chiral β-Amino Acid


(R)-3-Amino-4-methylpentanoic acid hydrochloride, also known as L-β-homovaline hydrochloride or L-β-leucine hydrochloride, is a non-proteinogenic, chiral β-amino acid with the molecular formula C₆H₁₃NO₂·HCl and a molecular weight of 167.64 g/mol . It is the hydrochloride salt of the (R)-enantiomer of β-leucine, a positional isomer of the essential α-amino acid L-leucine [1]. As a β-amino acid, it possesses an additional carbon atom between the amino and carboxyl groups, which confers distinct conformational properties compared to its α-amino acid counterparts. This compound is a key building block in the synthesis of peptidomimetics and other chiral molecules, and it serves as a critical probe in studies of amino acid metabolism, particularly those involving the cobalamin (Vitamin B12)-dependent leucine 2,3-aminomutase pathway [2].

Selection Factors for (R)-3-Amino-4-methylpentanoic acid hydrochloride


Generic substitution with racemic DL-β-leucine, the (S)-enantiomer (D-β-leucine), or the α-amino acid L-leucine is not scientifically valid for applications demanding a defined stereochemical and conformational outcome. This compound's utility is predicated on two non-interchangeable features: its specific (R)-configuration and its β-amino acid backbone. In biological systems, the (R)-enantiomer is the exclusive product of the leucine 2,3-aminomutase enzyme [1], and its interaction with chiral biological targets is fundamentally different from its (S)-counterpart, as evidenced by weak versus strong agonist activity in cellular assays [2]. Furthermore, the extended backbone of a β-amino acid imparts unique conformational stability and folding patterns in peptides that cannot be replicated by standard α-amino acids, directly impacting the structure and function of designed peptidomimetics [3]. Therefore, procurement of the specific (R)-enantiomer in high purity is essential for ensuring reproducibility and accurate interpretation in both metabolic pathway analysis and advanced peptide synthesis.

(R)-3-Amino-4-methylpentanoic acid hydrochloride Performance Evidence


Chiral Purity: Optical Rotation Comparison

The (R)-enantiomer of 3-amino-4-methylpentanoic acid hydrochloride can be unambiguously distinguished and its purity verified through specific optical rotation measurements. This property provides a direct, quantitative differentiator from its (S)-enantiomer (D-β-leucine hydrochloride, CAS 402587-64-8), which is critical for applications where stereochemistry dictates biological or chemical outcome .

Chiral Purity Stereochemistry Analytical Characterization

TOR Signaling Agonist Activity: β-Leucine vs. L-Leucine

The β-amino acid backbone of 3-amino-4-methylpentanoic acid fundamentally alters its biological activity compared to the α-amino acid L-leucine. In a study of the amino acid-sensitive TOR signaling pathway in adipocytes, the compound (analyzed as the racemic or unspecified enantiomer of 3-amino-4-methylpentanoic acid) exhibited only 'weak agonist activity' in stimulating 4E-BP1 phosphorylation, in stark contrast to the potent activity of L-leucine [1].

mTOR Signaling Amino Acid Sensing Adipocyte Metabolism

Chiral Resolution by CHIRALPAK ZWIX(+)

The enantiomers of β-leucine can be efficiently resolved using the CHIRALPAK® ZWIX(+) column, providing a validated analytical method for confirming the purity and identity of the (R)-3-Amino-4-methylpentanoic acid hydrochloride. This method directly addresses the challenge of distinguishing it from its (S)-enantiomer, a critical step in quality assurance [1].

Chiral Chromatography Analytical Method Development Enantioseparation

Research Applications for (R)-3-Amino-4-methylpentanoic acid hydrochloride


Conformationally Defined Peptidomimetics

The compound serves as a superior building block for introducing a defined (R)-stereocenter and an extra backbone methylene group into synthetic peptides. This modification, as shown in studies with α/β-peptides, alters backbone flexibility and can stabilize specific secondary structures like helical turns, which are unattainable with standard α-amino acids [1]. The high purity (≥98%) and verified optical rotation ensure the reproducible synthesis of peptidomimetics with predictable folding patterns for drug discovery and protein-protein interaction studies [1].

Cobalamin-Dependent Leucine Metabolism Probe

As the specific (R)-enantiomer produced endogenously by the Vitamin B12-dependent enzyme leucine 2,3-aminomutase [2], this compound is an essential analytical standard for studies investigating the disrupted leucine/β-leucine interconversion in cobalamin deficiency. While the biomarker status of β-leucine is debated [3], the pure (R)-enantiomer is critical for developing and validating precise LC-MS or GC-MS assays to quantify its levels in biological matrices, enabling more accurate investigation of its role in pernicious anemia and other metabolic disorders [4].

mTOR Signaling Pathway Probe

Given its distinct 'weak agonist' profile compared to L-leucine's 'potent' activity in stimulating TOR signaling in adipocytes [5], this compound is a valuable tool for dissecting the structural requirements of the leucine recognition site (LeuRA). Its use as a negative control helps validate that observed effects are specific to α-amino acid sensing, and its defined chirality allows for future studies to explore stereospecific interactions with amino acid sensors like Sestrin2 or leucyl-tRNA synthetase [5].

Chiral Purity Method Development

The well-defined physical properties of this compound, including its specific optical rotation (+34 ± 2°) and its known behavior on a validated chiral HPLC method (CHIRALPAK ZWIX(+)) [6], make it an ideal reference standard for developing and qualifying in-house analytical methods. It can be used to calibrate polarimeters, evaluate column performance, and establish system suitability criteria for the separation of β-amino acid enantiomers, ensuring the quality of chiral syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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